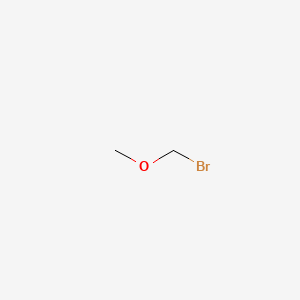
Bromomethyl methyl ether
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromomethyl methyl ether can be synthesized through several methods. One common method involves the reaction of dimethoxymethane with zinc bromide and acetyl bromide . Another method includes the reaction of methanol with bromoethane or bromoacetic acid .
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of formaldehyde dimethyl acetal with hydrogen bromide in the presence of a catalyst such as zinc bromide . This method is preferred due to its high yield and relatively simple reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Bromomethyl methyl ether undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields methoxymethyl ethers .
Wissenschaftliche Forschungsanwendungen
Bromomethyl methyl ether is widely used in scientific research, particularly in organic synthesis. Some of its applications include:
Protection of Hydroxyl Groups: It is used as a reagent for the protection of hydroxyl groups as methoxymethyl (MOM) ethers.
Synthesis of Complex Molecules: It is employed in the enantiocontrolled synthesis of intermediates containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of bromomethyl methyl ether involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where it facilitates the formation of new carbon-oxygen bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl methyl ether: Similar in structure but contains a chlorine atom instead of bromine.
Methoxymethyl chloride: Another related compound with a chlorine atom replacing the bromine.
2-Bromoethyl methyl ether: Similar but with an additional carbon atom in the chain
Uniqueness
Bromomethyl methyl ether is unique due to its high reactivity and selectivity in nucleophilic substitution reactions. Its ability to form stable methoxymethyl ethers makes it particularly valuable in organic synthesis .
Eigenschaften
IUPAC Name |
bromo(methoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO/c1-4-2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMFGQBENKSWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065341 | |
| Record name | Methane, bromomethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | Bromomethyl methyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20377 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13057-17-5 | |
| Record name | Bromomethyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromomethyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromomethyl methyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methane, bromomethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane, bromomethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromomethyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Bromomethyl methyl ether (BMME) in organic synthesis?
A1: BMME is frequently employed as an alkylating agent, introducing a methoxymethyl (MOM) group to various functional groups. This is particularly useful for protecting alcohols [, , , , , , ] and in the synthesis of α-methylenated ketones from silyl enol ethers [].
Q2: How does BMME facilitate the conversion of p-methoxybenzyl ethers to methoxymethyl ethers?
A2: Research indicates that a combination of dimethoxymethane, catalytic amounts of tin(II) bromide, and BMME can effectively cleave p-methoxybenzyl ethers, leading to the formation of methoxymethyl ethers. This method exhibits good yields and chemoselectivity, even in the presence of other potentially reactive groups like benzyl ethers [, ].
Q3: Can you describe a specific application of BMME in material science?
A3: BMME plays a crucial role in synthesizing hierarchically porous carbon spheres for supercapacitors. In a study, polyanthracene was crosslinked using BMME and subsequently carbonized, creating a 3D network with high surface area. This carbon material was then decorated with nickel manganese oxide, enhancing its performance as a pseudocapacitor electrode [].
Q4: How does BMME participate in reactions involving cycloalkynes?
A4: BMME reacts with alane intermediates generated from the reaction of cycloalkynes with triethylaluminum. This process leads to the formation of 1-methylidene-2-spirocyclopropane products, demonstrating its utility in synthesizing spiro macrocarbocycles [].
Q5: Are there any specific structural features of BMME that contribute to its reactivity?
A5: The presence of the bromomethyl group (-CH2Br) in BMME makes it highly reactive as an alkylating agent [, ]. This reactivity stems from the electrophilic nature of the carbon atom bonded to bromine, which readily undergoes nucleophilic substitution reactions.
Q6: Has BMME been used to explore unique chemical reactivities?
A6: Yes, research shows that BMME can facilitate the lithiation of bridgehead positions in 3,6-bridged piperazine-2,5-diones []. This unusual reactivity is attributed to the combined effects of carbonyl group induction and dipole stabilization by the amide nitrogen.
Q7: Is there a spectroscopic technique commonly used to characterize BMME?
A7: Yes, vibrational spectroscopy, encompassing Raman and infrared spectroscopy, provides valuable insights into the structure and conformational dynamics of BMME. This technique helps determine bond lengths, vibrational frequencies, and barriers to internal rotation within the molecule [].
Q8: What are the major safety concerns associated with handling BMME?
A8: BMME is recognized as a lachrymator and a potential carcinogen, demanding careful handling. It can severely irritate mucous membranes, eyes, and skin. Therefore, using appropriate personal protective equipment, including respirators, chemical-resistant gloves, and safety goggles, is crucial when working with this compound [].
Q9: Are there alternative methods for bromomethylation that offer advantages over using BMME?
A9: While BMME is effective for bromomethylation, its toxicity necessitates exploring safer alternatives. One approach involves using a solution of hydrogen bromide in acetic acid with paraformaldehyde and the aromatic substrate. This method avoids handling gaseous reagents and highly toxic BMME [].
Q10: What are the implications of BMME's toxicity for its practical applications?
A10: The known toxicity of BMME [] raises concerns about its use in large-scale synthesis and potential environmental impact. This highlights the need to develop and adopt safer, more sustainable alternatives for bromomethylation reactions and explore alternative protecting groups in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



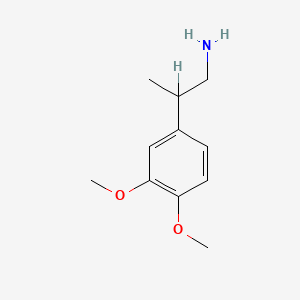
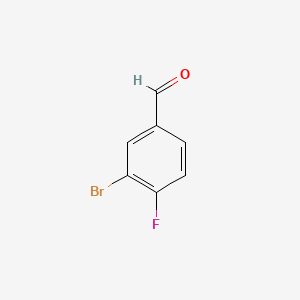

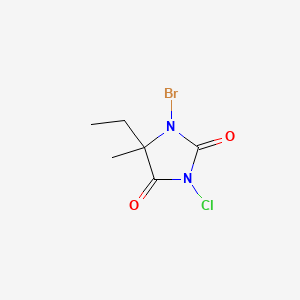
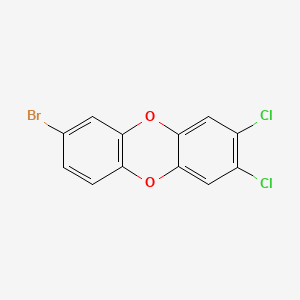
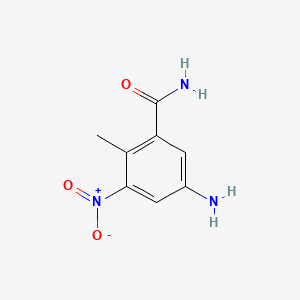
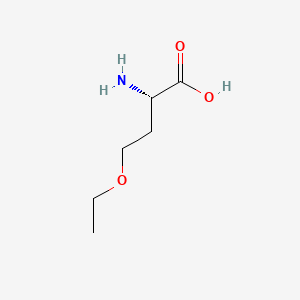

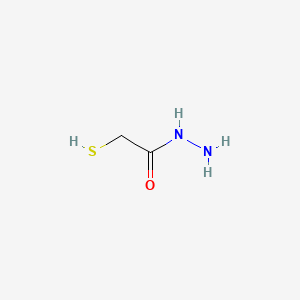
![[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1265981.png)
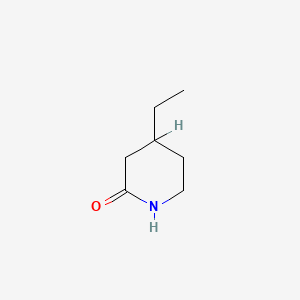
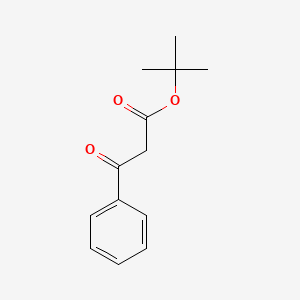
![ethyl 2-chloro-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B1265987.png)
